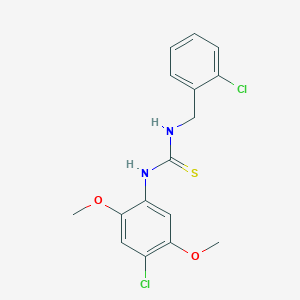
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as CDB-4124, is a synthetic compound that belongs to the group of selective progesterone receptor modulators (SPRMs). It was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields of medicine and biology.
Mécanisme D'action
While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. High Potency: this compound is a highly potent compound, with a low effective dose in vitro and in vivo.
2. Selective Activity: this compound has selective activity on the progesterone receptor, making it a useful tool for studying the role of progesterone signaling in various cellular and physiological processes.
3. Wide Range of Applications: this compound has been shown to have potential applications in various fields of medicine and biology, making it a versatile compound for research.
Some of the limitations of this compound include:
1. Limited Availability: this compound is a synthetic compound that is not readily available in the market, and therefore, it may be difficult to obtain for research purposes.
2. Limited Stability: this compound has limited stability in solution, and therefore, it may require special storage and handling conditions to maintain its activity.
3. Limited Understanding of
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea. Some of the key areas of focus include:
1. Clinical Trials: this compound has shown promising results in preclinical studies, and therefore, it may be a potential candidate for clinical trials in various fields of medicine, including reproductive medicine, cancer research, and neuroprotection.
2. Mechanistic Studies: While the mechanism of action of this compound is well-studied, there are still many aspects of its activity that are not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying the effects of this compound.
3. Drug Development: this compound has potential applications in various fields of medicine, and therefore, there is a need for the development of novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of medicine and biology. It acts as a selective progesterone receptor modulator, and has been shown to have anti-proliferative, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in laboratory experiments, this compound has several advantages, including its high potency and selective activity. Future research should focus on elucidating the molecular mechanisms underlying its activity, and on developing novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatography techniques to obtain the final compound in high purity.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields of medicine and biology. Some of the key areas of research include:
1. Reproductive Medicine: this compound has been shown to have potent anti-proliferative and anti-inflammatory effects on human endometrial cells, making it a promising candidate for the treatment of endometriosis and other reproductive disorders.
2. Cancer Research: this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that this compound may act by reducing inflammation and oxidative stress in the brain.
Propriétés
Formule moléculaire |
C16H16Cl2N2O2S |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-21-14-8-13(15(22-2)7-12(14)18)20-16(23)19-9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3,(H2,19,20,23) |
Clé InChI |
SGAUSRAECCUXKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)

![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)






![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
